N-(3,4-dichlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[45]decane-4-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a spirocyclic framework, which includes a dioxaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the dichlorophenyl group and the carboxamide functionality. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of new compounds with modified functional groups.
Scientific Research Applications
N-(3,4-dichlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound can be utilized in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,4-dichlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide include other spirocyclic compounds with analogous structures, such as:
- N-(3,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the dichlorophenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H19Cl2NO4 |
---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide |
InChI |
InChI=1S/C17H19Cl2NO4/c1-16(2)9-17(5-6-23-16)11(8-14(21)24-17)15(22)20-10-3-4-12(18)13(19)7-10/h3-4,7,11H,5-6,8-9H2,1-2H3,(H,20,22) |
InChI Key |
NOZRZTYSEBUEFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCO1)C(CC(=O)O2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.